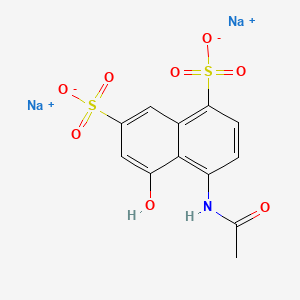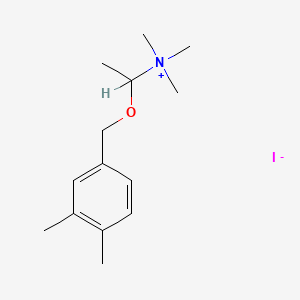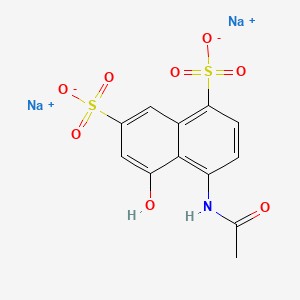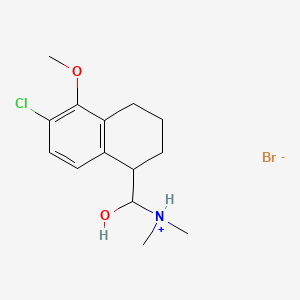
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide is a complex organic compound that belongs to the class of naphthalenemethanol derivatives This compound is characterized by its unique chemical structure, which includes a naphthalene ring, a methanol group, and various substituents such as chlorine, dimethylamino, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of substituents, and the final hydrobromide formation. Common synthetic routes may include:
Step 1: Formation of the naphthalene ring through cyclization reactions.
Step 2: Introduction of the methanol group via hydroxylation reactions.
Step 3: Chlorination to introduce the chlorine substituent.
Step 4: Dimethylamination to add the dimethylamino group.
Step 5: Methoxylation to introduce the methoxy group.
Step 6: Formation of the hydrobromide salt through reaction with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the naphthalene ring to form dihydronaphthalene derivatives.
Substitution: Replacement of substituents such as chlorine with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction may produce dihydronaphthalene compounds.
科学的研究の応用
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
1-Naphthalenemethanol: Lacks the additional substituents present in the target compound.
1,2,3,4-Tetrahydronaphthalene: A simpler structure without the methanol, chlorine, dimethylamino, and methoxy groups.
6-Chloro-1-(dimethylamino)-5-methoxy-naphthalene: Similar substituents but lacks the methanol group.
Uniqueness
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide is unique due to its combination of substituents, which confer specific chemical and biological properties that are not present in similar compounds.
特性
CAS番号 |
63766-12-1 |
|---|---|
分子式 |
C14H21BrClNO2 |
分子量 |
350.68 g/mol |
IUPAC名 |
[(6-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-hydroxymethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C14H20ClNO2.BrH/c1-16(2)14(17)11-6-4-5-10-9(11)7-8-12(15)13(10)18-3;/h7-8,11,14,17H,4-6H2,1-3H3;1H |
InChIキー |
PKFLRMGRLBJGHH-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)C(C1CCCC2=C1C=CC(=C2OC)Cl)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


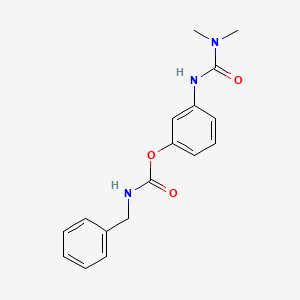
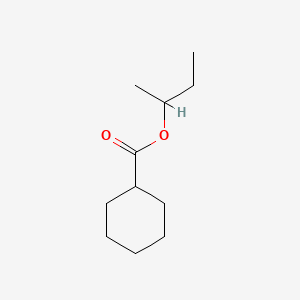


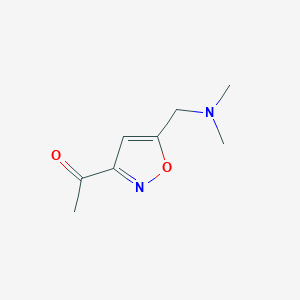
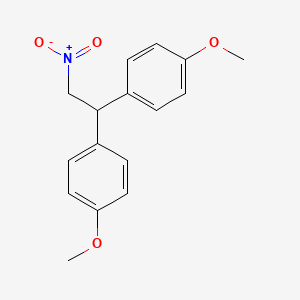

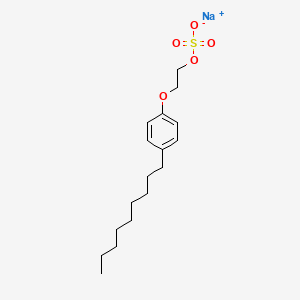
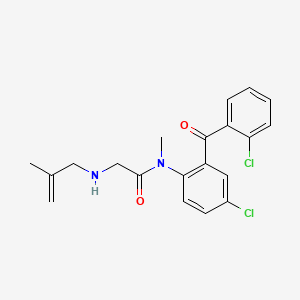
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
